Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. Commonly, the process starts with the preparation of the pyrimidine core, followed by the introduction of the allylthio group, fluorophenyl group, and ethyl ester functional groups. Typical reaction conditions might include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and various reagents like ethyl bromide or allyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing these synthetic routes for scale, ensuring the reactions are efficient and cost-effective. Methods such as continuous flow synthesis might be employed to improve the throughput and consistency of production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitutions can occur, potentially altering functional groups on the compound.
Common Reagents and Conditions
Oxidation: : Conditions might include mild temperatures and aqueous or organic solvents.
Reduction: : Usually carried out under inert atmospheres like nitrogen or argon.
Substitution: : Varied conditions depending on the nature of the substituents involved.
Major Products Formed
The major products of these reactions would depend on the specific functional groups targeted. For instance, oxidation might produce hydroxylated derivatives, while reduction could lead to more hydrogenated forms of the compound.
Scientific Research Applications
Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential effects on various biological pathways and enzymes.
Medicine: : Investigated for its therapeutic potential, including anti-inflammatory and anti-cancer properties.
Industry: : May be utilized in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
Mechanism
The exact mechanism by which Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects depends on the context. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity.
Molecular Targets and Pathways
Enzymes: : Might inhibit or activate enzymes involved in key metabolic pathways.
Receptors: : Could bind to specific receptors, influencing cellular signaling and physiological responses.
Comparison with Similar Compounds
Comparison
Compared to other pyrido[2,3-d]pyrimidines, Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substituents, which impart distinct chemical and biological properties.
Similar Compounds
Other compounds in this class include:
2-Amino-4-(3-bromophenyl)-6-methylpyrido[2,3-d]pyrimidine: : Another pyrido[2,3-d]pyrimidine with different substituents.
6-Methyl-2-(phenylthio)pyrido[2,3-d]pyrimidin-4(3H)-one: : Shares the core structure but differs in functional groups.
This overview encapsulates the significance of this compound across various domains, highlighting its synthesis, reactivity, applications, and unique characteristics in the realm of pyrido[2,3-d]pyrimidine compounds
Properties
IUPAC Name |
ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-4-9-28-20-23-17-16(18(25)24-20)15(12-7-6-8-13(21)10-12)14(11(3)22-17)19(26)27-5-2/h4,6-8,10,15H,1,5,9H2,2-3H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZMBADOMITOSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)F)C(=O)NC(=N2)SCC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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